molecular formula C10H7ClN2O2 B3024766 5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1137-17-3

5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3024766
CAS No.: 1137-17-3
M. Wt: 222.63 g/mol
InChI Key: UPDIMIJPSZSIGL-UHFFFAOYSA-N
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Description

5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid is an organic compound with the molecular formula C 10 H 7 ClN 2 O 2 and a molecular weight of 222.63 g/mol . Its CAS registration number is 1137-17-3 . This chemical is part of the pyrazole carboxylate family, which are key synthetic intermediates and scaffolds in various research fields including medicinal chemistry, agrochemical research, and materials science . Pyrazole derivatives are frequently investigated for their potential biological activities and are utilized in the synthesis of more complex molecules. Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It should be handled with appropriate personal protective equipment. According to supplier safety information, this compound may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation . Storage: To maintain stability and purity, this compound should be stored in an inert atmosphere at 2-8°C . Note: Specific details on the main applications, research value, and mechanism of action for this particular compound were not available in the current search results. It is recommended to consult the scientific literature for further pharmacological and synthetic studies.

Properties

IUPAC Name

5-chloro-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-9-6-8(10(14)15)12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDIMIJPSZSIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425038
Record name 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137-17-3
Record name 1H-Pyrazole-3-carboxylic acid, 5-chloro-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-1-phenylpyrazole with carbon dioxide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under standard conditions. For example, reaction with ethanol in the presence of acidic catalysts produces the corresponding ethyl ester, a key intermediate for further derivatization .

Reaction Reagents/Conditions Product Yield
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, refluxEthyl 5-chloro-1-phenyl-1H-pyrazole-3-carboxylate75–85%

This ester derivative is frequently utilized in medicinal chemistry for synthesizing hydrazides or amides .

Acid Chloride Formation and Subsequent Reactions

Conversion to the acid chloride enables nucleophilic acyl substitutions. Thionyl chloride (SOCl<sub>2</sub>) or phosphorus pentachloride (PCl<sub>5</sub>) efficiently generates the reactive intermediate .

Amide Formation

The acid chloride reacts with primary or secondary amines to produce amides:

Amine Product Application
Piperazine5-Chloro-1-phenyl-1H-pyrazole-3-carboxamide-piperazineFXIa inhibitors
MorpholineMorpholin-4-yl-(5-chloro-1-phenyl-1H-pyrazol-3-yl)methanoneAnticoagulant agents

Decarboxylation and Thermal Degradation

Under basic or oxidative conditions, decarboxylation occurs, yielding 5-chloro-1-phenyl-1H-pyrazole. For example:

Conditions Product Catalyst
NaOH, H<sub>2</sub>O<sub>2</sub>, 50°C5-Chloro-1-phenyl-1H-pyrazoleNano CuO

This reaction is critical for simplifying the pyrazole scaffold in drug discovery .

Functionalization via the Chlorine Substituent

While direct substitution of the chlorine atom is less documented in peer-reviewed literature, analogous pyrazole systems suggest potential for nucleophilic aromatic substitution (SNAr) under controlled conditions. For instance:

Nucleophile Reagents Expected Product
AminesK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C5-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid
ThiolsCuI, DMSO, 100°C5-Sulfanyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Such transformations are hypothesized based on reactivity patterns in structurally related chloropyrazoles .

Oxidative Transformations

The carboxylic acid group resists further oxidation, but the pyrazole ring can undergo electrophilic substitution. For example, nitration with mixed acid introduces nitro groups at the 4-position :

Reagent Conditions Product
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0–5°C, 12 h5-Chloro-4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid

Scientific Research Applications

Medicinal Chemistry

Anticoagulant Development
One of the prominent applications of 5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid is in the development of anticoagulant drugs targeting Factor XIa (FXIa). FXIa is crucial in the intrinsic pathway of the coagulation cascade, and inhibition of this enzyme can reduce thrombosis risk without heavily impacting hemostasis. Research indicates that derivatives of this compound have shown promising FXIa inhibitory activity, making them potential candidates for new anticoagulant therapies .

Anti-inflammatory and Anticancer Agents
The compound serves as a building block for synthesizing various pharmaceuticals, including anti-inflammatory and anticancer agents. Its unique structural properties allow for modifications that enhance biological activity. For instance, derivatives have been synthesized that exhibit selective inhibition of enzymes involved in inflammatory pathways and cancer progression .

Agrochemistry

Herbicide and Pesticide Development
In agrochemistry, this compound is utilized as a precursor for developing herbicides and pesticides. Its ability to inhibit specific biological pathways in plants makes it a valuable compound for creating effective agricultural chemicals that can protect crops from pests and diseases .

Material Science

Synthesis of Advanced Materials
The compound is also employed in material science for synthesizing advanced materials with specific electronic and optical properties. Its chemical structure allows for the creation of materials that can be used in electronic devices, sensors, and other high-tech applications .

Case Study 1: FXIa Inhibitors

A study focused on fragment-based lead generation identified derivatives of this compound as privileged fragments for developing FXIa inhibitors. The research demonstrated systematic structure–activity relationship (SAR) investigations leading to potent oral bioavailable inhibitors .

Case Study 2: Synthesis of Pyrazole Derivatives

Research on synthesizing pyrazole derivatives highlighted the versatility of this compound in creating novel structures through innovative reaction types. These derivatives exhibited significant biological activities, showcasing the potential of this compound as a foundational building block in drug discovery .

Mechanism of Action

The mechanism of action of 5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Substituents (Positions) Key Structural Features Reference
5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid 1-Ph, 3-COOH, 5-Cl Benchmark compound; planar pyrazole core with electron-withdrawing groups enhancing reactivity
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (7b) 1-Ph, 3-Me, 4-COOH, 5-Cl Methyl at position 3 alters steric hindrance; carboxylic acid at position 4 affects hydrogen bonding
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid 1-(4-Cl-Ph), 3-(2,4-Cl₂-5-F-Ph), 5-COOH Increased halogenation enhances lipophilicity; potential for enhanced bioactivity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 1-(2,4-Cl₂-Ph), 3-COOH, 4-Me, 5-(4-Cl-Ph) Dichlorophenyl groups improve π-π stacking; methyl at position 4 influences crystal packing
5-Chloro-3-methyl-1H-pyrazole-4-carboxylic acid 3-Me, 4-COOH, 5-Cl Lack of phenyl at position 1 reduces aromatic interactions; simpler structure
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 1-(4-Cl-Bn), 3-Ph, 5-COOH Benzyl group introduces conformational flexibility; may improve bioavailability

Physicochemical Properties

  • Melting Points: Target compound: Not explicitly reported, but analogues like 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid melt at 222–224°C . Halogen-rich derivatives (e.g., ) likely exhibit higher melting points due to increased molecular weight and intermolecular forces.
  • Solubility : Carboxylic acid groups enhance water solubility, while halogenation and aromatic substituents increase lipophilicity .

Biological Activity

5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, have been extensively studied for their biological activities. The pyrazole scaffold is recognized for its versatility and has been linked to various pharmacological effects, including anti-inflammatory, antibacterial, antifungal, antitumor, and anticoagulant activities .

Biological Activities

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds containing the pyrazole structure have shown promising results in models of acute inflammation. The inhibition percentage of edema in animal models has been reported to be comparable to standard anti-inflammatory drugs like diclofenac .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundInhibition (%)Reference
This compound84.2
Diclofenac86.72

2. Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively documented. Compounds such as this compound have demonstrated efficacy against various cancer cell lines. Studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, including breast and lung cancer cell lines .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 (µM)Reference
This compoundMDA-MB-231 (breast)12.5
PazopanibRenal10

3. Antibacterial and Antifungal Activity

Several studies have highlighted the antibacterial and antifungal properties of pyrazole derivatives. The compound has shown effectiveness against various pathogens, including E. coli and S. aureus. The presence of specific functional groups in the pyrazole structure enhances its antimicrobial activity .

Table 3: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli32 µg/mL
Standard AntibioticAmpicillin8 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

Anti-inflammatory Mechanism: It inhibits cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins .

Anticancer Mechanism: The compound induces apoptosis through the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Mechanism: Its antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Case Studies

Several studies illustrate the effectiveness of pyrazole derivatives in clinical settings:

Case Study 1: Anti-inflammatory Efficacy
In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was shown to significantly reduce paw edema in rat models, demonstrating its potential as an anti-inflammatory agent comparable to traditional NSAIDs .

Case Study 2: Antitumor Activity
A series of experiments conducted on breast cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its applicability as a therapeutic agent against breast cancer .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid?

  • Methodological Answer : A two-step approach is often utilized:

Cyclization : React phenylhydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds under acidic conditions to form the pyrazole core. For example, hydrazide derivatives (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) can undergo cyclization with chloro-substituted reagents .

Oxidation/Carboxylation : Convert intermediates like pyrazole-4-carboxaldehydes to carboxylic acids via oxidation (e.g., KMnO₄ or Jones reagent) or carboxylation using CO₂ under high pressure .
Key Considerations : Monitor reaction temperature (e.g., 0°C for Knoevenagel condensation ) and use catalysts like DMAP for carboxylation efficiency.

Q. Which analytical techniques are recommended for structural confirmation?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and crystallographic packing (e.g., monoclinic system with space group P2/c for similar pyrazole derivatives ).
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for phenyl groups ).
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 279.03 for C₁₁H₈ClN₂O₂) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during characterization?

  • Methodological Answer :
  • Cross-validation : Compare NMR chemical shifts with computational predictions (DFT calculations at B3LYP/6-31G* level).
  • Dynamic NMR : Assess tautomerism or conformational flexibility, which may cause discrepancies (e.g., keto-enol equilibria in carboxylic acids ).
  • Complementary techniques : Use IR spectroscopy to confirm carboxylic acid C=O stretches (~1700 cm⁻¹) and SCXRD for unambiguous bond geometry .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst screening : Test Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for phenyl group introduction ).
  • Process control : Implement flow chemistry for exothermic steps (e.g., Vilsmeier-Haack formylation at controlled temperatures ).
    Data-Driven Example :
ParameterSmall-Scale YieldOptimized Large-Scale Yield
Temperature0°C25°C (gradual heating)
Catalyst Loading5 mol%2.5 mol% (recyclable)
Reaction Time12 h8 h (with stirring)

Q. How can computational modeling predict biological activity or reactivity?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase isoforms ).
  • QSAR models : Correlate electronic descriptors (HOMO-LUMO gaps, logP) with observed bioactivity (e.g., NO release in diazeniumdiolates ).
  • MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (e.g., prostaglandin synthase inhibition ).

Data Contradiction Analysis

Q. How to address inconsistencies in melting points reported across studies?

  • Methodological Answer :
  • Purification protocols : Recrystallize from ethanol/water (1:1) to remove impurities; compare DSC thermograms for polymorph identification .
  • Environmental factors : Control humidity (e.g., hydrate vs. anhydrous forms) and heating rates (standardize at 5°C/min) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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